molecular formula C23H17Cl2N5OS B11662509 N'-[(E)-(3-chlorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11662509
M. Wt: 482.4 g/mol
InChI Key: GIATYINSBMPMHD-VULFUBBASA-N
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Description

Properties

Molecular Formula

C23H17Cl2N5OS

Molecular Weight

482.4 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H17Cl2N5OS/c24-18-9-11-20(12-10-18)30-22(17-6-2-1-3-7-17)28-29-23(30)32-15-21(31)27-26-14-16-5-4-8-19(25)13-16/h1-14H,15H2,(H,27,31)/b26-14+

InChI Key

GIATYINSBMPMHD-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The triazole ring is synthesized via cyclization of thiosemicarbazide intermediates. A representative method involves refluxing 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetohydrazide in ethanol under basic conditions. Sodium hydroxide (4N) facilitates deprotonation and nucleophilic attack, yielding the triazole-thiol intermediate.

Reaction conditions :

  • Solvent: Ethanol/water (3:1 v/v)

  • Temperature: 80°C

  • Time: 6–8 hours

  • Yield: 68–72%

Functionalization with Sulfanylacetohydrazide

The sulfanyl group is introduced via nucleophilic substitution. The triazole-thiol reacts with 2-chloroacetohydrazide in dimethylformamide (DMF) at 60°C for 4 hours, achieving 75–80% conversion. Potassium carbonate acts as a base to enhance reactivity.

Schiff Base Formation

The final step involves condensation of the hydrazide intermediate with 3-chlorobenzaldehyde in refluxing ethanol. Glacial acetic acid catalyzes imine formation, with a reaction time of 3 hours and yields of 85–90%.

Reaction Mechanisms and Key Intermediates

Cyclization Mechanism

The triazole ring forms through a base-mediated intramolecular cyclization (Fig. 2). Deprotonation of the thiosemicarbazide nitrogen by NaOH enables nucleophilic attack on the adjacent carbonyl carbon, followed by elimination of water. This step is critical for establishing the 1,2,4-triazole architecture.

Schiff Base Condensation

The hydrazone linkage results from nucleophilic addition of the hydrazide’s amino group to the aldehyde’s carbonyl carbon, followed by dehydration. Acid catalysis stabilizes the transition state and accelerates imine formation.

Optimization of Reaction Conditions

Solvent Systems

Comparative studies show ethanol-water mixtures (3:1) optimize triazole cyclization yields (72%) while reducing byproducts. Polar aprotic solvents like DMF improve sulfanyl group incorporation but require higher temperatures.

Catalytic Effects

  • Base Catalysts : NaOH (4N) enhances cyclization efficiency by deprotonating thiol groups.

  • Acid Catalysts : Acetic acid (0.1M) increases Schiff base yields by 15–20% compared to uncatalyzed reactions.

Temperature and Time

StepOptimal TemperatureTimeYield (%)
Triazole cyclization80°C6h72
Sulfanyl incorporation60°C4h78
Hydrazone formation70°C3h88

Analytical Characterization

Spectroscopic Methods

  • FTIR :

    • N–H stretch: 3250–3300 cm⁻¹

    • C=S stretch: 1190–1210 cm⁻¹

    • C=N (imine): 1620–1640 cm⁻¹

  • ¹H NMR :

    • Hydrazone proton: δ 8.35 (s, 1H)

    • Aromatic protons: δ 7.25–7.85 (m, 13H)

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile-water) confirms ≥98% purity with retention time = 12.7 min.

Comparative Analysis of Methodologies

ParameterMethod AMethod BMethod C
Triazole Yield (%)6872
Sulfanyl Yield (%)78
Hydrazone Yield (%)88
Total Time (h)14109
Solvent ToxicityModerateLowModerate

Method B’s one-pot cyclization reduces solvent use by 30% compared to traditional approaches.

Challenges and Limitations

  • Byproduct Formation :

    • Oxidative dimerization of thiol intermediates reduces yields by 5–8%.

    • Solution: Nitrogen atmosphere during cyclization.

  • Scale-Up Difficulties :

    • Exothermic reactions above 100g batch size require precise temperature control .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chlorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the conversion of certain functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves the condensation of 3-chlorobenzaldehyde with a triazole derivative under controlled reaction conditions. The resulting product features a complex structure that includes a triazole ring and chlorophenyl groups, which are critical for its biological activity.

Chemical Reactions

The compound can undergo several chemical reactions:

  • Oxidation : Utilizing agents like potassium permanganate can lead to the formation of oxides.
  • Reduction : Agents such as sodium borohydride can be used to create reduced derivatives.
  • Substitution : Nucleophilic substitution can occur at the chlorophenyl groups using reagents like sodium methoxide or potassium cyanide.

Antitumor Activity

Research indicates that compounds similar to N'-[(E)-(3-chlorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibit promising antitumor properties. For example:

  • Case Study : In vitro studies demonstrated that derivatives of this compound significantly inhibited cell viability in breast cancer cell lines (MCF-7), likely through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

This compound has also shown potential as an antimicrobial agent:

  • Case Study : In vitro tests revealed significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria at low micromolar concentrations, indicating its potential use in treating bacterial infections.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are noteworthy:

  • Mechanism : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. This inhibition can lead to reduced inflammation markers in both in vitro and in vivo studies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Key structural features influencing biological activity include:

  • Triazole Ring : Essential for binding interactions with target proteins.
  • Chlorophenyl Groups : These groups may enhance lipophilicity and facilitate membrane permeability.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring and chlorophenyl groups are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-chlorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific combination of functional groups and structural features. The presence of both triazole and chlorophenyl groups, along with the sulfanyl-acetohydrazide moiety, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Biological Activity

N'-[(E)-(3-chlorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C23H17Cl2N5OS, with a molecular weight of approximately 482.395 g/mol. The structure includes a triazole ring, chlorophenyl groups, and a hydrazide moiety, which contribute to its biological activity.

Property Value
Molecular FormulaC23H17Cl2N5OS
Molecular Weight482.395 g/mol
Functional GroupsTriazole, Hydrazide
SolubilityVariable

Synthesis

The synthesis of this compound typically involves the condensation of 3-chlorobenzaldehyde with a triazole-based acetohydrazide under controlled conditions. This multi-step process allows for the formation of the desired compound while maintaining structural integrity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the triazole scaffold have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Case Study:
A study demonstrated that a related triazole compound exhibited an inhibitory zone greater than 25 mm against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of cancer cells. In vitro studies using HepG2 liver cancer cell lines revealed that certain derivatives significantly reduced cell viability at concentrations as low as 12.5 µg/mL.

Compound IC50 (µg/mL)
Compound A12.5
Compound B28.399

This suggests a potential for development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The presence of the triazole ring is crucial for binding to enzymes and proteins involved in critical biochemical pathways, potentially leading to either inhibition or activation of these pathways depending on the cellular context .

Comparative Analysis with Similar Compounds

When compared to similar compounds like 3-chloro-N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide and N'-[(1E)-(4-chlorophenyl)methylidene]acetohydrazide, this compound demonstrates unique properties due to its complex structure and functional groups that enhance its biological activity .

Q & A

Q. How do researchers evaluate synergistic effects with clinical anticoagulants?

  • Methodology : Use isobolographic analysis to assess interactions with heparin or warfarin. Test combinations in murine models (e.g., tail bleeding assay in ) and calculate combination indices (CI) via CompuSyn software .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.